D,L-TRYPTOPHAN METHYL ESTER, BENZALDIMINE

Übersicht

Beschreibung

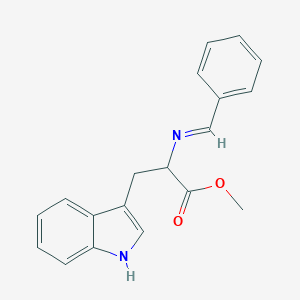

Methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate typically involves the condensation of indole-3-carboxaldehyde with an appropriate amine, followed by esterification. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction. The esterification step can be carried out using methanol and a catalytic amount of acid, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Chemical Reactions

- Hydrolysis: The benzaldimine group can be hydrolyzed back to D,L-tryptophan methyl ester and benzaldehyde in the presence of water and acid or base.

- D,L-Tryptophan Methyl Ester Benzaldimine can be used as a reactant to prepare oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan (dipeptides) .

- It can react with methanol in acetyl chloride solution to produce tryptophan methyl ester .

- Reacting with an equimolar amount of benzaldehyde in ethanol/piperidine solution under reflux affords the condensed product benzaloacetonitrilocarbonyl-tryptophan .

Biological Activities and Interactions

D,L-Tryptophan Methyl Ester Benzaldimine exhibits various biological activities, primarily due to its tryptophan component. Tryptophan is known for its role in serotonin synthesis, which affects mood regulation, sleep, and appetite. Derivatives of tryptophan, including D,L-Tryptophan Methyl Ester Benzaldimine, may also exhibit antioxidant properties and influence neuroprotective pathways. Studies highlight the potential antitumoral effects of tryptophan-derived compounds, suggesting D,L-Tryptophan Methyl Ester Benzaldimine may have applications in cancer therapy.

Studies on D,L-Tryptophan Methyl Ester Benzaldimine's interactions reveal its potential effects on neurotransmitter pathways. Tryptophan derivatives can influence serotonin levels, thereby affecting mood and cognitive functions. Additionally, interaction studies with various receptors have shown promise in modulating neurochemical pathways.

Comparison with Similar Compounds

D,L-Tryptophan Methyl Ester Benzaldimine can be compared with several similar compounds based on their structures and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| L-Tryptophan | Amino acid precursor | Precursor for serotonin |

| D-Tryptophan | Enantiomer of L-tryptophan | Similar functions as L-tryptophan |

| 5-Hydroxytryptophan (5-HTP) | Hydroxylated derivative | Direct serotonin precursor |

| Tryptamine | Indoleamine derivative | Neurotransmitter activity |

| N-Acetyl-L-tryptophan | Acetylated derivative | Neuroprotective effects |

D,L-Tryptophan Methyl Ester Benzaldimine stands out due to its dual functional groups (methyl ester and imine), allowing for diverse chemical reactivity compared to simpler derivatives like L-tryptophan or tryptamine. Its potential applications in both pharmaceuticals and nutraceuticals highlight its versatility as a compound worthy of further exploration in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of D,L-tryptophan methyl ester, benzaldimine typically involves the condensation of D,L-tryptophan methyl ester with benzaldehyde. The reaction is facilitated by basic conditions, often using triethylamine as a catalyst. The product can be characterized by various spectroscopic methods including NMR and mass spectrometry, which confirm its structure and purity .

Medicinal Chemistry

This compound is significant in medicinal chemistry for its role as a precursor in the synthesis of bioactive compounds. Its derivatives have been investigated for their potential as:

- Antidepressants : Compounds derived from tryptophan are known to influence serotonin levels, making them candidates for antidepressant drugs.

- Antimicrobial Agents : Research indicates that certain derivatives exhibit antimicrobial activity, making them useful in developing new antibiotics .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized in:

- Peptide Synthesis : Tryptophan derivatives are often incorporated into peptides due to their ability to form stable bonds and contribute to the structural integrity of peptides .

- Amino Acid Derivatives : The methyl ester form allows for easier manipulation in synthetic pathways leading to various amino acid derivatives, which can be further functionalized for specific applications .

Case Study 1: Synthesis Improvement

A study highlighted an improved method for synthesizing α-methyl-L-tryptophan from D,L-tryptophan methyl ester. This method showed enhanced yields and reduced reaction times compared to traditional approaches. The findings suggest that optimizing reaction conditions can lead to more efficient syntheses of tryptophan derivatives .

Case Study 2: Antimicrobial Activity

Research conducted on various tryptophan derivatives, including this compound, revealed promising antimicrobial properties against several bacterial strains. The study emphasized the importance of structural modifications in enhancing biological activity, paving the way for new therapeutic agents .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antidepressant and antimicrobial agents | Improved mood regulation; infection treatment |

| Organic Synthesis | Precursor for peptide synthesis | Versatile building block for drug development |

| Biochemical Research | Study of serotonin pathways | Insights into mental health treatments |

Wirkmechanismus

The mechanism of action of methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenylmethylene group can enhance the compound’s binding affinity to its targets, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-(1H-indol-3-yl)propanoate

- 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoic acid

- Methyl 3-amino-3-(1H-indol-3-yl)propanoate

Uniqueness

Methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate is unique due to the presence of both the indole ring and the phenylmethylene group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Biologische Aktivität

D,L-Tryptophan Methyl Ester Benzaldimine, also known as N-(Phenylmethylene)-D,L-tryptophan Methyl Ester, is a compound derived from the amino acid tryptophan. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumoral, and neuroprotective effects. This article explores the biological activity of D,L-Tryptophan Methyl Ester Benzaldimine through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H18N2O2

- Molecular Weight : 306.36 g/mol

- Melting Point : 125-126 °C

- Solubility : Soluble in chloroform and ethyl acetate .

D,L-Tryptophan Methyl Ester Benzaldimine exhibits biological activity through several mechanisms:

- Antimicrobial Activity : Research indicates that tryptophan derivatives can inhibit bacterial growth. The benzaldimine derivative has shown promising results against various pathogens in vitro.

- Antitumoral Properties : Studies have reported that tryptophan-derived compounds can modulate gene expression related to tumor growth and apoptosis. For instance, derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells .

- Neuroprotective Effects : Tryptophan is a precursor for serotonin, a neurotransmitter involved in mood regulation. The methyl ester form may enhance bioavailability and promote neuroprotective effects against neurodegenerative diseases .

Antiviral Activity

A study evaluated the antiviral properties of D,L-Tryptophan derivatives against enterovirus A71 (EV-A71), which is known for causing hand, foot, and mouth disease. The results indicated that certain derivatives exhibited significant inhibitory activity against EV-A71 replication in cell cultures, with a focus on their structural modifications enhancing efficacy .

Antitumor Activity

In a recent investigation, L-tryptophan-benzyl ester-betaxanthin and L-tryptophan-methyl ester-betaxanthin were tested for their effects on gene modulation in C. elegans models. The results demonstrated that these compounds significantly affected the expression levels of genes associated with mTOR signaling pathways, which are crucial for cell growth and proliferation .

Summary of Findings

Eigenschaften

IUPAC Name |

methyl 2-(benzylideneamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-23-19(22)18(20-12-14-7-3-2-4-8-14)11-15-13-21-17-10-6-5-9-16(15)17/h2-10,12-13,18,21H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMPJRXYSNSSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369492 | |

| Record name | methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19779-75-0 | |

| Record name | methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.